N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3,5-dimethylbenzamide
Overview
Description
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3,5-dimethylbenzamide, also known as ETB, is a chemical compound with potential applications in scientific research. ETB is a member of the thiadiazole family of compounds, which have been studied extensively for their biological activities. In
Mechanism of Action
The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3,5-dimethylbenzamide is not fully understood, but it is believed to involve the formation of a covalent bond between the compound and its target molecule. This covalent bond alters the structure or function of the target molecule, leading to the observed biological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. Additionally, this compound has been shown to induce apoptosis in cancer cells, suggesting that it may have potential as an anticancer agent.
Advantages and Limitations for Lab Experiments
One advantage of using N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3,5-dimethylbenzamide in lab experiments is its selectivity for nucleic acids. This makes it a useful tool for studying DNA and RNA structure and function. Additionally, this compound is relatively easy to synthesize and has a high degree of stability, making it a reliable reagent for laboratory experiments. However, one limitation of using this compound is its relatively low yield during synthesis, which can make it expensive to use in large-scale experiments.
Future Directions
There are several future directions for research on N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3,5-dimethylbenzamide. One area of interest is its potential as an anticancer agent. Further studies are needed to determine the mechanism by which this compound induces apoptosis in cancer cells and to identify potential therapeutic targets. Additionally, this compound's selectivity for nucleic acids makes it a promising tool for studying gene expression and regulation. Further studies are needed to explore this compound's potential applications in this area. Finally, this compound's ability to selectively bind to certain enzymes makes it a potential tool for drug discovery. Future research may focus on using this compound as a starting point for developing new drugs that target specific enzymes.
Scientific Research Applications
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3,5-dimethylbenzamide has been studied for its potential applications in scientific research. One area of interest is its use as a fluorescent probe for imaging biological systems. This compound has been shown to selectively bind to DNA and RNA, making it a useful tool for studying nucleic acid structure and function. Additionally, this compound has been used to study protein-protein interactions and enzyme activity.
properties
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3,5-dimethylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c1-4-11-15-16-13(18-11)14-12(17)10-6-8(2)5-9(3)7-10/h5-7H,4H2,1-3H3,(H,14,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJJKXSKFAVYNOM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=CC(=CC(=C2)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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